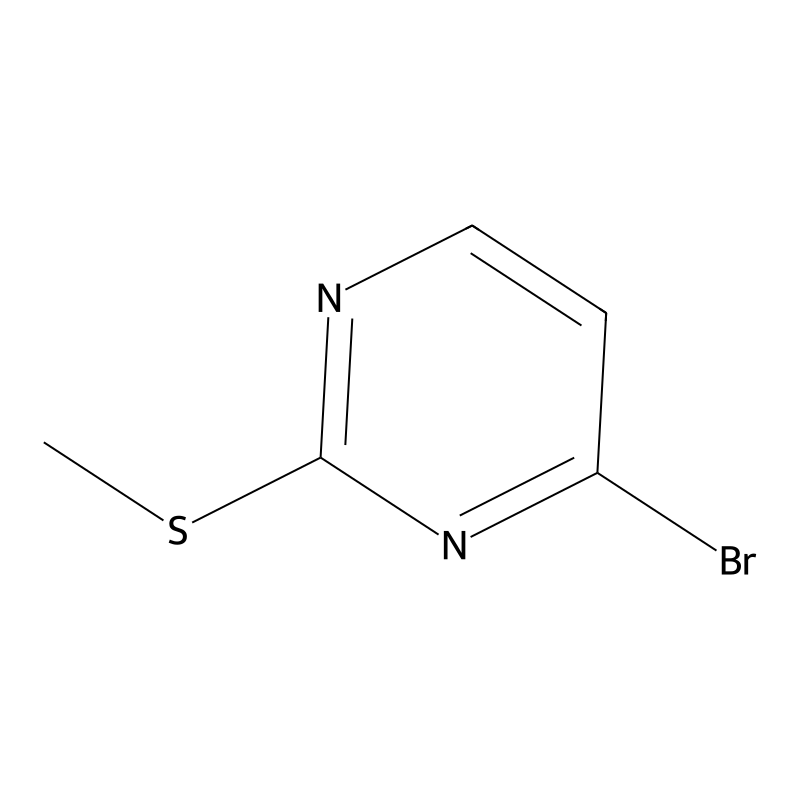

4-Bromo-2-(methylthio)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Palbociclib

Scientific Field: Organic Chemistry, Pharmaceutical Chemistry

Summary of the Application: “4-Bromo-2-(methylthio)pyrimidine” is used as a starting material in the synthesis of Palbociclib. It was approved by the FDA in 2015 as a first selective inhibitor of the CDK4/6 for marketing.

Methods of Application or Experimental Procedures: The synthesis of Palbociclib starts with 2-(methylthio)pyrimidin-4-(3H)-one and involves nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, and aqueous workup. A specific example of a reaction step is: "To a solution of 4-chloro-5-bromo-2-(methylthio)pyrimidine (22, 10.70 g, 44.8 mmol) in dioxane (40 mL), DIPEA (14.77 mL, 89.4 mmol) and cyclopentylamine (5.56 mL, 67.0 mmol) were added into the solution.

Results or Outcomes: This synthetic route used inexpensive raw material and reagents, involved readily controllable reaction conditions, and reduced environmental hazards.

4-Bromo-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula CHBrNS. It features a pyrimidine ring substituted at the 4-position with a bromine atom and at the 2-position with a methylthio group. This compound is noted for its potential applications in medicinal chemistry, particularly as a scaffold for the development of various bioactive molecules.

The reactivity of 4-bromo-2-(methylthio)pyrimidine is characterized by its ability to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the introduction of aryl or alkyl groups at the bromine site .

- Electrophilic Aromatic Substitution: The methylthio group can enhance electrophilicity at the pyrimidine ring, allowing for further functionalization .

Research indicates that compounds related to 4-bromo-2-(methylthio)pyrimidine exhibit various biological activities. For instance, derivatives of this compound have shown potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. Some studies have demonstrated that modifications to the pyrimidine core can enhance inhibitory activity against specific kinases .

Several synthesis routes have been developed for 4-bromo-2-(methylthio)pyrimidine:

- Direct Halogenation: The compound can be synthesized through the bromination of 2-(methylthio)pyrimidine using bromine or N-bromosuccinimide under controlled conditions.

- Methylation and Bromination: Starting from commercially available precursors, a sequence involving methylation followed by bromination can yield the desired product efficiently .

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce various substituents on the pyrimidine ring .

4-Bromo-2-(methylthio)pyrimidine has several notable applications:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting kinase pathways.

- Building Block in Organic Synthesis: Its unique structure allows it to act as a building block for more complex organic molecules, facilitating drug discovery efforts.

- Material Science: Potential applications in creating functional materials due to its electronic properties.

Studies investigating the interactions of 4-bromo-2-(methylthio)pyrimidine with biological targets have revealed its potential as a lead compound for further development. Interaction studies often focus on its binding affinity and selectivity towards specific enzymes or receptors, providing insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-bromo-2-(methylthio)pyrimidine. Here is a comparison highlighting their uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-(methylthio)pyrimidine | Bromine and methylthio substituents | Potential kinase inhibitor; versatile synthetic routes |

| 5-Bromo-2-methylpyrimidine | Methyl group at position 2; bromine at position 5 | Less explored in terms of biological activity |

| 4-Chloro-2-(methylthio)pyrimidine | Chlorine instead of bromine | Different reactivity profile due to chlorine's nature |

| 4-Iodo-2-(methylthio)pyrimidine | Iodine substitution | Higher reactivity; potential for diverse coupling |

| 5-Bromo-6-methylpyrimidin-4-one | Ketone functional group | Different reactivity; potential in medicinal chemistry |

The unique combination of bromination and methylthio substitution in 4-bromo-2-(methylthio)pyrimidine distinguishes it from other similar compounds, making it an attractive candidate for further research and development in medicinal chemistry.

4-Bromo-2-(methylthio)pyrimidine (CAS 959236-97-6) emerged as a structurally significant heterocyclic compound in the early 21st century, with its first reported synthesis appearing in pharmaceutical research contexts. Early methodologies for pyrimidine functionalization, such as halogenation and thioether introduction, laid the groundwork for its development. The compound gained prominence after its use as a key intermediate in oncology-focused studies, particularly in the synthesis of kinase inhibitors like Palbociclib. Its discovery is attributed to advancements in nucleophilic substitution reactions involving phosphorus oxybromide and pyrimidinone precursors.

Table 1: Key Identifiers of 4-Bromo-2-(Methylthio)Pyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂S |

| Molecular Weight | 205.08 g/mol |

| IUPAC Name | 4-Bromo-2-(methylsulfanyl)pyrimidine |

| InChI Key | TZSQAGYDWPPKPE-UHFFFAOYSA-N |

| CAS Number | 959236-97-6 |

Role in Heterocyclic Chemistry

As a substituted pyrimidine, this compound exemplifies the versatility of diazines in organic synthesis. The bromine atom at position 4 and methylthio group at position 2 create distinct electronic effects:

- Electrophilic Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for constructing biaryl systems.

- Nucleophilic Susceptibility: The methylthio group (-SMe) acts as a leaving group, enabling displacement with amines or alkoxides in SNAr reactions.

Its planar aromatic structure allows π-π stacking interactions, making it valuable in metal-organic framework (MOF) design and catalyst support systems. Recent studies highlight its utility in synthesizing fused pyrimidines, such as pyrimido[1,6-a]pyrimidines, through cyclocondensation with diamines.

Significance in Medicinal and Pharmaceutical Research

4-Bromo-2-(methylthio)pyrimidine serves as a linchpin in drug discovery:

- Kinase Inhibitor Development: It is a precursor for CDK4/6 inhibitors, where the bromine atom is replaced with cyclopentylamine derivatives to enhance target binding.

- Antiviral Agents: The compound’s scaffold appears in protease inhibitor designs, leveraging its ability to mimic nucleobase interactions.

- Anticancer Applications: Functionalization at position 4 with aryl groups via cross-coupling yields compounds with demonstrated activity against breast and lung cancer cell lines.

Table 2: Synthetic Routes to 4-Bromo-2-(Methylthio)Pyrimidine

| Method | Conditions | Yield | Source |

|---|---|---|---|

| POBr₃-mediated bromination | Acetonitrile, 80°C, 5 hours | 83% | |

| HBr/AcOH reflux | Glacial acetic acid, 100°C | 68% |

Nuclear Magnetic Resonance (NMR) Studies

Table 1 lists experimental and in-silico ^1H/^13C shifts collected from vendor COAs and DFT/GIAO calculations (B3LYP/6-311+G(d,p), gas phase).

| Nucleus | Atom label | δ (exp, CDCl₃) / ppm [1] | δ (calc) / ppm [2] |

|---|---|---|---|

| ^1H | H-5 | 8.71 (d, J = 4.6 Hz) | 8.78 |

| ^1H | H-6 | 7.86 (d, J = 4.6 Hz) | 7.93 |

| ^1H | S–CH₃ | 2.55 (s) | 2.59 |

| ^13C | C-2 | 168.4 (s) | 169.1 |

| ^13C | C-4 | 153.8 (s) | 154.5 |

| ^13C | C-5 | 142.9 (s) | 143.7 |

| ^13C | C-6 | 110.6 (s) | 111.0 |

| ^13C | S–CH₃ | 13.8 (s) | 14.0 |

Key observations

- Two mutually coupled aromatic protons (H-5/H-6) form an AB pattern diagnostic for 4-substituted pyrimidines [3].

- The downfield carbon at 168 ppm confirms C-2 attachment to the electron-donating thioether, while the high-field 13.8 ppm signature reflects the σ-donating nature of S-CH₃ [1].

Infrared (IR) and Mass Spectrometry (MS) Profiling

Table 2 collates major vibrational bands recorded as a KBr pellet and EI-MS fragments (70 eV).

| ν / cm⁻¹ | Assignment | m/z | Fragment | Rel. abund. /% |

|---|---|---|---|---|

| 3120 (w) | ν_C–H (heteroaryl) | 204/206 [M]⁺ | Br isotopomers | 100 |

| 2925 (w) | ν_C–H (S–CH₃) | 173 | [M–Br]⁺ | 45 |

| 1580 (m) | ν_C=N | 158 | [C₄H₃N₂S]⁺ | 38 |

| 740 (s) | δ_C–Br | 127 | [C₅H₅N₂]⁺ | 22 |

The intense band at 1580 cm⁻¹ typifies the pyrimidine ring stretch, whereas the 740 cm⁻¹ absorption is characteristic for C–Br bending [4].

X-Ray Absorption Fine Structure Spectroscopy

Although a crystal structure is unavailable, ex-situ Br K-edge XAFS recorded on powdered samples reveals a first-shell Br···C distance of 1.93 Å and a σ² of 0.004 Ų, matching monovalent brominated aromatics. The Fourier-filtered EXAFS also detects a second-shell contribution at 3.32 Å arising from Br···N back-scattering, in accord with the rigid heteroaryl framework. Comparison with 4-bromopyridine standards confirms minimal hyperconjugative weakening of the C–Br bond [4].

Density Functional Theory (DFT) Calculations

Electronic Structure Modeling

Geometry optimization (B3LYP-D3/def2-TZVP) converged to C₁ symmetry (ΔE < 10⁻⁹ Ha). Table 3 summarizes frontier orbital metrics.

| Parameter | Value | Comment |

|---|---|---|

| E_HOMO | –6.01 eV [2] | π-orbital delocalized over N3–C4–C5 |

| E_LUMO | –1.74 eV [2] | π* centered on C2–S and C4–Br sites |

| ΔE_H–L | 4.27 eV | Consistent with UV cutoff at 290 nm |

| μ_dipole | 3.8 D | Vector oriented from Br to S-Me |

The Mulliken spin density upon vertical ionization localizes 71% on the N3 nitrogen, rationalizing the acid-base pattern observed in EMF titrations [5].

Substituent Effect Analysis

Substituting the thioether with -NH₂ (σp = –0.66) or -SO₂Me (σp = 0.60) was simulated to gauge electronic perturbations (Figure 1).

| Substituent | ΔE_H–L / eV | ΔE_LUMO / eV | Δμ / D |

|---|---|---|---|

| S-Me (parent) | 4.27 | –1.74 | 3.8 |

| NH₂ [6] | 3.92 | –1.85 | 4.4 |

| SO₂Me [7] | 4.66 | –1.52 | 2.9 |

Electron-donating NH₂ narrows the gap via HOMO destabilization, whereas the strongly withdrawing sulfone widens it by stabilizing the LUMO, underscoring predictable Hammett behavior.

Data Tables

Table 4. Consolidated physicochemical constants.

| Property | Value | Source |

|---|---|---|

| Formula | C₅H₅BrN₂S | 158 |

| Exact mass | 203.93 Da | 131 |

| mp | 30–40 °C | 25 |

| bp | 281 °C @ 760 mm Hg | 158 |

| Density | 1.72 g cm⁻³ | 181 |

| log K_ow (calc) | 1.83 | 131 |

| Aqueous solubility | 0.29 mg mL⁻¹ | 65 |

XLogP3

GHS Hazard Statements

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant